molecular formula C15H15N3O B11960524 N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11960524
M. Wt: 253.30 g/mol
InChI Key: VYUXVGHPIAPYTF-LICLKQGHSA-N
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Description

N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base compound, which is a type of imine. Schiff bases are formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between 4-ethylbenzaldehyde and pyridine-3-carbohydrazide. Schiff bases are known for their stability and ability to form complexes with metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 4-ethylbenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. The imine group (C=N) in the Schiff base can coordinate with metal ions, influencing the electron distribution in the coordination sphere. This property is crucial for its biological activities, such as enzyme inhibition and antimicrobial effects. The compound can interact with molecular targets like enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide can be compared with other Schiff bases derived from different aldehydes and hydrazides:

Uniqueness: The uniqueness of N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide lies in its specific substituents, which influence its reactivity, stability, and ability to form complexes with metal ions. These properties make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C15H15N3O/c1-2-12-5-7-13(8-6-12)10-17-18-15(19)14-4-3-9-16-11-14/h3-11H,2H2,1H3,(H,18,19)/b17-10+

InChI Key

VYUXVGHPIAPYTF-LICLKQGHSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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